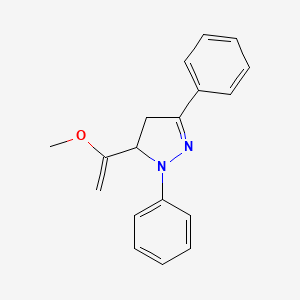
1,4,7,10,13,16,19,22,25-Nonaazacycloheptacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10,13,16,19,22,25-Nonaazacycloheptacosane is a macrocyclic compound belonging to the class of polyamines. It is characterized by its large ring structure containing nine nitrogen atoms. This compound is part of a broader family of macrocyclic polyamines, which are known for their ability to form stable complexes with metal ions. These properties make them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13,16,19,22,25-Nonaazacycloheptacosane typically involves the cyclization of linear polyamines. One common method is the reaction of a linear polyamine with a suitable dihalide under basic conditions. The reaction proceeds through a series of nucleophilic substitutions, leading to the formation of the macrocyclic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure the formation of the desired macrocyclic product.
Análisis De Reacciones Químicas
Types of Reactions
1,4,7,10,13,16,19,22,25-Nonaazacycloheptacosane can undergo various chemical reactions, including:
Oxidation: The nitrogen atoms in the macrocyclic ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the nitrogen atoms to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the nitrogen atoms acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
1,4,7,10,13,16,19,22,25-Nonaazacycloheptacosane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of sensors and catalysts due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 1,4,7,10,13,16,19,22,25-Nonaazacycloheptacosane exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as ligands, coordinating with metal ions to form stable chelates. This property is exploited in various applications, from catalysis to drug delivery.
Comparación Con Compuestos Similares
1,4,7,10,13,16,19,22,25-Nonaazacycloheptacosane is part of a family of macrocyclic polyamines, which include compounds such as:
- 1,4,7,10,13,16-Hexaazacyclooctadecane
- 1,4,7,10,13,16,19-Heptaazacyclohenicosane
- 1,4,7,10,13,16,19,22-Octaazacyclotetracosane
Compared to these similar compounds, this compound has a larger ring size and more nitrogen atoms, which can enhance its ability to form stable complexes with larger metal ions. This makes it unique and valuable for specific applications where larger metal ions are involved.
Propiedades
Número CAS |
57970-53-3 |
|---|---|
Fórmula molecular |
C18H45N9 |
Peso molecular |
387.6 g/mol |
Nombre IUPAC |
1,4,7,10,13,16,19,22,25-nonazacycloheptacosane |
InChI |
InChI=1S/C18H45N9/c1-2-20-5-6-22-9-10-24-13-14-26-17-18-27-16-15-25-12-11-23-8-7-21-4-3-19-1/h19-27H,1-18H2 |
Clave InChI |
VDBVHXFEFBWRPN-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCNCCNCCNCCNCCNCCNCCNCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




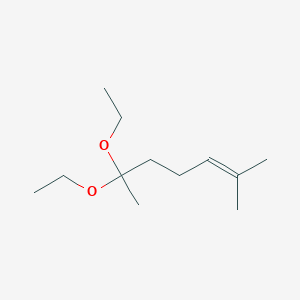
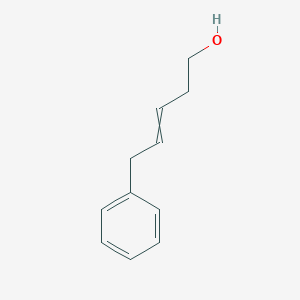
![1H-Isoindole-1,3(2H)-dione, 2-[3-(butylsulfonyl)-2-chloropropyl]-](/img/structure/B14614733.png)
![2-[(Hydroxycarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14614738.png)
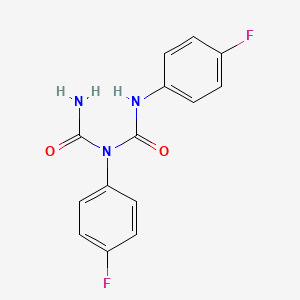

![1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one](/img/structure/B14614766.png)
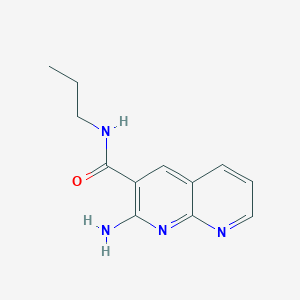
![[(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane](/img/structure/B14614786.png)
![1-[Chloro(ethoxy)phosphoryl]-3-methylbutane](/img/structure/B14614792.png)
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14614793.png)
